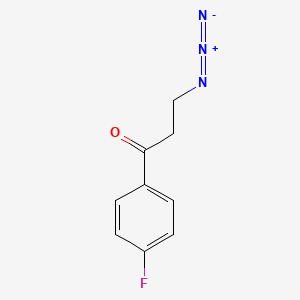

3-Azido-1-(4-fluorophenyl)propan-1-one

Description

Properties

IUPAC Name |

3-azido-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-8-3-1-7(2-4-8)9(14)5-6-12-13-11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPJXYITELFOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCN=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profiling & Solvent Selection for 3-Azido-1-(4-fluorophenyl)propan-1-one

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Azido-1-(4-fluorophenyl)propan-1-one (CAS: 113986-29-1). As a key intermediate in the synthesis of bioactive triazoles via Click chemistry (CuAAC), understanding its solvation thermodynamics is critical for process optimization.

This guide moves beyond static data to provide a structural-mechanistic analysis of the molecule, a predictive solvent compatibility table , and a self-validating experimental protocol for precise solubility determination.

Part 1: Physicochemical Profile & Structural Analysis

To predict solubility behavior without empirical data for every solvent, we must deconstruct the molecule’s functional groups and their interaction potential.

Structural Deconstruction

The molecule (

| Domain | Chemical Nature | Solvation Driver |

| 4-Fluorophenyl Ring | Lipophilic, Electron-withdrawing | Drives solubility in chlorinated solvents (DCM, CHCl₃) and aromatic hydrocarbons. The fluorine atom increases lipophilicity (LogP) compared to a standard phenyl ring. |

| Propan-1-one Linker | Dipolar (Ketone), Flexible Alkyl | The carbonyl group acts as a Hydrogen Bond Acceptor (HBA) , facilitating solubility in polar aprotic solvents (DMSO, Acetone). |

| Terminal Azide ( | Dipolar, Linear | The azide group is highly polarizable. It stabilizes the molecule in polar aprotic media (DMF, MeCN) but destabilizes it in non-polar alkanes (Hexane). |

Theoretical Solubility Parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the predicted physicochemical properties are:

-

LogP (Octanol/Water): ~2.1 – 2.5 (Moderately Lipophilic)

-

Polar Surface Area (PSA): ~65 Ų (Suggests good membrane permeability but low water solubility)

-

C/N Ratio: 3.33 (Indicates relative stability; see Safety Section)

Part 2: Solvent Selection Guide

The following table categorizes solvents based on their utility in the lifecycle of this compound: Synthesis , Extraction , and Purification .

Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility Rating | Primary Application | Technical Insight |

| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Synthesis ( | These solvents solvate the cation of the azide salt ( |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Extraction | Ideal for partitioning the product from the aqueous phase during workup. Warning: See Safety Section regarding DCM + Azides. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temp. Dependent) | Crystallization | Solubility increases significantly with heat. Cooling induces crystallization, making alcohols ideal for purification. |

| Esters/Ketones | Ethyl Acetate, Acetone | Good (>30 mg/mL) | Chromatography | Standard mobile phase components. Acetone is also a common solvent for the synthesis reaction (Finkelstein conditions). |

| Non-Polar | Hexane, Heptane, Pentane | Poor (<1 mg/mL) | Anti-Solvent | Used to precipitate the compound from a concentrated solution in DCM or Ethyl Acetate. |

| Aqueous | Water, Brine | Insoluble | Wash Step | The hydrophobic fluorophenyl group prevents water solubility, allowing for easy removal of inorganic salts ( |

Part 3: Experimental Protocol for Solubility Determination

Do not rely solely on literature values. Batch-to-batch purity variations can alter saturation points. Use this Self-Validating Gravimetric Method .

Workflow Diagram (DOT)

Caption: Figure 1: Gravimetric saturation shake-flask method for determining solubility limits.

Step-by-Step Methodology

-

Preparation: Place 50 mg of 3-Azido-1-(4-fluorophenyl)propan-1-one into a 2 mL HPLC vial (pre-weighed).

-

Saturation: Add the target solvent in 100 µL increments until the solid fails to dissolve (ensuring a saturated suspension).

-

Equilibration: Agitate the vial at 25°C for 24 hours using a thermomixer (1000 rpm).

-

Filtration: Centrifuge at 10,000 rpm for 5 minutes. Remove the supernatant using a syringe filter (0.22 µm PTFE). Note: Do not use Nylon filters as they may bind the azide.

-

Quantification (Gravimetric): Transfer a precise volume (e.g., 200 µL) of the filtrate to a tared aluminum weighing dish. Evaporate the solvent under a nitrogen stream or in a vacuum oven at 40°C. Weigh the residue.

-

Calculation:

Part 4: Safety & Stability (Critical)

Working with organic azides requires strict adherence to safety ratios to prevent explosive decomposition.[1][2]

The C/N Ratio Rule

The stability of an organic azide is estimated by the Carbon/Nitrogen ratio.[2][3][4]

Verdict: Since

The Halogenated Solvent Hazard

While DCM is listed as a good solvent for extraction, avoid leaving azides in DCM with transition metals (e.g., Copper catalysts) for extended periods.

- ), which is highly explosive.

-

Mitigation: If using DCM for extraction, rotary evaporate immediately. Do not store the azide in DCM solution long-term.

Part 5: Application Logic (Click Chemistry)

When using this compound for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), the solvent choice dictates the reaction rate and catalyst stability.

Solvent Logic Diagram

Caption: Figure 2: Decision tree for solvent selection in CuAAC reactions involving this azide.

References

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

- Smith, P. A. S. (1984). Open-Chain Nitrogen Compounds. Benjamin/Cummings. (Foundational text on Azide solubility and stability rules).

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie, 40(11), 2004–2021. Link

-

University of California, Santa Cruz. (n.d.). Azide Safety Guidelines: The C/N Ratio Rule. UCSC Environmental Health & Safety. Link

-

Gómez-Vidal, J. A., & Silverman, R. B. (2001).[8] Short, Highly Efficient Syntheses of Protected 3-Azido- and 4-Azidoproline.[8][9] Organic Letters, 3(16), 2481–2484. (Demonstrates azide solubility/extraction protocols in organic synthesis). Link

Sources

- 1. chemistry.utah.edu [chemistry.utah.edu]

- 2. uvic.ca [uvic.ca]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. safety.fsu.edu [safety.fsu.edu]

- 8. Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. figshare.com [figshare.com]

Precision Synthesis and Applications of Beta-Azido Ketone Derivatives of 4-Fluoropropiophenone

The following technical guide details the synthesis, safety, and application of beta-azido ketone derivatives derived from the parent scaffold 4-fluoropropiophenone.

A Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary & Strategic Rationale

In the landscape of drug discovery, the 4-fluoropropiophenone scaffold is a privileged structure, serving as a precursor to major neuroleptic agents (e.g., haloperidol, droperidol) and acting as a metabolic anchor due to the strength of the C-F bond.

The introduction of an azide moiety at the beta-position (3-azido-1-(4-fluorophenyl)propan-1-one ) transforms this inert scaffold into a high-utility "click-ready" intermediate. Unlike alpha-azido ketones, which are prone to decomposition and racemization, beta-azido ketones possess higher stability and serve as divergent precursors for:

-

Beta-amino ketones (via reduction), essential for monoamine reuptake inhibitors.

-

1,2,3-Triazoles (via CuAAC), used as bioisosteres for amide bonds in peptidomimetics.

This guide prioritizes the Conjugate Addition (Michael) Route over direct substitution. Direct halogenation-substitution of the saturated ketone typically targets the alpha-position (thermodynamic control), making selective beta-functionalization impossible without activating the beta-carbon first. Therefore, the protocol below utilizes the 4-fluorophenyl vinyl ketone (enone) intermediate.

Synthetic Pathway & Mechanism

The synthesis relies on a two-stage activation strategy:[1][2]

-

Desaturation: Conversion of 4-fluoropropiophenone to its enone form.

-

Aza-Michael Addition: Nucleophilic attack of the azide anion on the soft electrophilic beta-carbon.

Pathway Visualization

Figure 1: Strategic workflow for the conversion of 4-fluoropropiophenone to functionalized beta-azido derivatives.

Detailed Experimental Protocol

Objective: Synthesis of 3-azido-1-(4-fluorophenyl)propan-1-one via organocatalyzed conjugate addition.

Phase 1: Preparation of the Enone (1-(4-fluorophenyl)prop-2-en-1-one)

Note: If the vinyl ketone is commercially available, proceed to Phase 2. If synthesizing from 4-fluoropropiophenone, the Mannich base route is recommended.

-

Mannich Reaction: React 4-fluoropropiophenone with paraformaldehyde and dimethylamine hydrochloride in ethanol (reflux, 2h) to form the beta-dimethylamino ketone hydrochloride.

-

Elimination: Treat the Mannich base with steam distillation or mild base (NaHCO3) to eliminate the amine and generate the vinyl ketone.

-

Purification: Distillation under reduced pressure. Caution: Vinyl ketones are potent lachrymators and alkylating agents.

Phase 2: Aza-Michael Addition (The Core Protocol)

This protocol uses Trimethylsilyl Azide (TMSN3) activated by Acetic Acid (AcOH). This method is superior to sodium azide/acid systems as it avoids the generation of large quantities of hydrazoic acid (HN3) gas and operates in organic phase.

Reagents:

-

Substrate: 1-(4-fluorophenyl)prop-2-en-1-one (1.0 equiv)

-

Azide Source: TMSN3 (1.2 - 1.5 equiv)

-

Activator: Acetic Acid (AcOH) (1.0 equiv)

-

Catalyst: Triethylamine (TEA) or DABCO (0.1 - 0.2 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve 1-(4-fluorophenyl)prop-2-en-1-one (10 mmol) in anhydrous DCM (20 mL). Cool to 0°C in an ice bath.

-

Catalyst Addition: Add TEA (1 mmol) followed by AcOH (10 mmol). Stir for 5 minutes.

-

Azidation: Dropwise add TMSN3 (12 mmol) over 10 minutes. Note: Exothermic reaction.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The UV-active enone spot will disappear.

-

IR Validation: Monitor the appearance of the characteristic azide stretch at ~2100 cm⁻¹ .

-

-

Quenching: Once complete (typically 2-4 hours), quench with saturated NaHCO3 solution (slow addition, gas evolution).

-

Extraction: Extract the aqueous layer with DCM (3 x 15 mL).

-

Drying: Dry combined organics over MgSO4, filter, and concentrate in vacuo at <30°C .

-

Critical Safety Check: Do not heat the water bath above 30°C. Organic azides can decompose explosively if overheated.

-

-

Purification: Flash column chromatography (Silica gel, gradient Hexane -> 10% EtOAc/Hexane).

Yield Expectation: 85-95% (Pale yellow oil).

Analytical Data & Validation (Self-Validating System)

To ensure the product is correctly synthesized and safe to handle, compare against these parameters.

| Parameter | Expected Value/Observation | Interpretation |

| IR Spectrum | Strong peak at 2090–2110 cm⁻¹ | Confirms presence of Azide (-N3). |

| IR Spectrum | Peak at 1680–1690 cm⁻¹ | Confirms conjugated Ketone (C=O). |

| 1H NMR | Triplet at ~3.6 ppm (2H) | Corresponds to -CH2-N3 (beta protons). |

| 1H NMR | Triplet at ~3.2 ppm (2H) | Corresponds to -CO-CH2- (alpha protons). |

| 13C NMR | Signal at ~47 ppm | Beta-carbon attached to azide. |

| TLC | Rf ~0.4 (Hex/EtOAc 4:1) | Distinct from starting enone (Rf ~0.6). |

Safety Protocols: Handling Organic Azides

Expert Insight: The C/N ratio for 3-azido-1-(4-fluorophenyl)propan-1-one (C9H8FN3O) is 9:3 = 3. This falls within the "borderline stable" region (C/N ≥ 3 is generally safe). However, strict adherence to the following is mandatory.

-

Temperature Control: Never heat the isolated azide above 40°C. Use a rotovap bath set to 25-30°C.

-

Solvent Choice: Do not use halogenated solvents (DCM/CHCl3) if using sodium azide (NaN3) due to the risk of forming di/tri-azidomethane (highly explosive).[3] The TMSN3 protocol described above mitigates this risk, but DCM should still be removed gently.

-

Light Protection: Store the product in amber vials; azides are photosensitive and can degrade to nitrenes.

-

Waste Disposal: Quench all azide-containing waste with 10% sodium nitrite (NaNO2) and sulfuric acid (H2SO4) to decompose residual azide to N2 and N2O before disposal.

Applications in Drug Development

The beta-azido ketone is a "spring-loaded" intermediate.

A. Synthesis of Beta-Amino Ketones (Bioactive Core)

Beta-amino ketones are structural analogs of the antidepressant bupropion and precursors to gamma-amino alcohols.

-

Protocol: Staudinger Reduction.[4]

B. Click Chemistry (Library Generation)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for the rapid attachment of the 4-fluoropropiophenone pharmacophore to other molecular entities.

-

Protocol: Beta-azido ketone + Terminal Alkyne + CuSO4 (1 mol%) + Sodium Ascorbate.

-

Result: 1,4-disubstituted 1,2,3-triazole.

-

Utility: The triazole ring mimics a trans-amide bond, improving metabolic stability against proteases.

Reaction Mechanism: Aza-Michael Addition

Figure 2: Mechanistic flow of the organocatalyzed Aza-Michael addition.

References

-

Guérin, D. J., Horstmann, T. E., & Miller, S. J. (1999).[5] Tertiary Amine-Catalyzed Michael Addition of Hydrazoic Acid to α,β-Unsaturated Ketones: A Facile Synthesis of β-Azido Ketones. Organic Letters. Link

-

Castrica, L., Fringuelli, F., Gregoli, L., Pizzo, F., & Vaccaro, L. (2006).[5] Amberlite IRA-900 N3 as a Recyclable Catalyst for the Azidation of α,β-Unsaturated Ketones. The Journal of Organic Chemistry. Link

-

Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link

-

University of Pittsburgh EHS. (2013). Safe Handling of Azides. Safety Manual. Link

-

Organic Chemistry Portal. Synthesis of β-azidoketones. Link

Sources

- 1. acs.figshare.com [acs.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Azidoketone or acid synthesis by azidation [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgchemres.org [orgchemres.org]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 3-Azido-1-(4-fluorophenyl)propan-1-one

Introduction: The Power of Click Chemistry in Modern Drug Discovery

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction, has revolutionized molecular assembly across various scientific disciplines, most notably in drug discovery, bioconjugation, and materials science.[1][2][3] This reaction is celebrated for its high efficiency, broad functional group tolerance, mild reaction conditions, and the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[4][5] The resulting triazole ring is not merely a linker but a valuable pharmacophore, acting as a bioisostere for amide bonds and participating in hydrogen bonding and dipole interactions.[2][6]

This guide provides a comprehensive overview and detailed protocols for the use of a specific, highly versatile building block: 3-Azido-1-(4-fluorophenyl)propan-1-one . The presence of a fluorinated aromatic ring and a ketone functionality makes this azide an attractive component for generating libraries of novel small molecules with potential therapeutic applications. The electron-withdrawing nature of the 4-fluorophenyl group can influence the electronic properties of the resulting triazole, while the ketone offers a handle for further chemical modifications.

These application notes are designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Part 1: Synthesis of 3-Azido-1-(4-fluorophenyl)propan-1-one

A reliable and straightforward method for the synthesis of α-azido ketones is the nucleophilic substitution of the corresponding α-halo ketone with sodium azide.[2] The precursor, 3-Bromo-1-(4-fluorophenyl)propan-1-one, can be synthesized via bromination of 1-(4-fluorophenyl)propan-1-one or related precursors.

Protocol 1: Synthesis of 3-Azido-1-(4-fluorophenyl)propan-1-one

This protocol details the synthesis of the title azide from its corresponding bromo-ketone precursor.

Materials:

-

3-Bromo-1-(4-fluorophenyl)propan-1-one

-

Sodium azide (NaN₃)

-

Acetone (anhydrous)

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Bromo-1-(4-fluorophenyl)propan-1-one (1.0 eq.) in anhydrous acetone (approximately 10 mL per gram of bromo-ketone).

-

Addition of Sodium Azide: To the stirred solution, add sodium azide (1.2-1.5 eq.) portion-wise.

-

Causality Insight: A slight excess of sodium azide ensures the complete conversion of the starting material. Acetone is a suitable solvent as it dissolves the organic substrate and allows for a good reaction rate.

-

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a separatory funnel containing deionized water (3-4 times the volume of acetone used). c. Extract the aqueous layer with diethyl ether (3 x volume of acetone). d. Combine the organic layers and wash with brine (saturated NaCl solution). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often of sufficient purity for the subsequent CuAAC reaction. If necessary, it can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This section provides a detailed, step-by-step protocol for the CuAAC reaction between 3-Azido-1-(4-fluorophenyl)propan-1-one and a terminal alkyne.

Core Principles of the CuAAC Reaction

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The active Cu(I) catalyst can be introduced directly or generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent, most commonly sodium ascorbate.[7] The use of a ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), can accelerate the reaction and stabilize the copper(I) oxidation state.[8]

Diagram 1: CuAAC Reaction Workflow

Caption: A generalized workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Protocol 2: General Procedure for CuAAC Reaction

Materials:

-

3-Azido-1-(4-fluorophenyl)propan-1-one

-

A terminal alkyne (e.g., phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand (optional but recommended)

-

Solvent system: e.g., a 1:1 mixture of tert-butanol and water, or dimethyl sulfoxide (DMSO) and water.

-

Deionized water

-

Ethyl acetate or Dichloromethane for extraction

-

Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Reaction vessel (e.g., vial or round-bottom flask)

-

Magnetic stirrer and stir bar

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in deionized water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).

-

If using a ligand, prepare a stock solution (e.g., 100 mM THPTA in deionized water).

-

-

Reaction Setup: a. In a reaction vessel, dissolve 3-Azido-1-(4-fluorophenyl)propan-1-one (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1). b. To the stirred solution, add the CuSO₄·5H₂O stock solution (1-5 mol%). c. If using a ligand, add the ligand stock solution (typically in a 1:1 to 5:1 ratio with CuSO₄).

- Causality Insight: The ligand stabilizes the active Cu(I) species, preventing its disproportionation and oxidation, which enhances the reaction rate and yield. The choice of solvent depends on the solubility of the reactants; a mixture of water and an organic solvent is often optimal.[8]

-

Initiation and Reaction: a. Add the freshly prepared sodium ascorbate solution (5-10 mol%) to the reaction mixture. A color change is often observed, indicating the reduction of Cu(II) to Cu(I). b. Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-12 hours. c. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

Work-up and Purification: a. Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel. b. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x). c. Combine the organic layers and wash with a saturated aqueous solution of EDTA to remove copper salts.[1] This is a critical step for obtaining a pure product.

- Trustworthiness Pillar: The EDTA wash is a self-validating step; a colorless organic layer after washing indicates successful removal of the copper catalyst. d. Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Part 3: Characterization of the Triazole Product

Thorough characterization is essential to confirm the structure and purity of the synthesized triazole. NMR spectroscopy is a primary tool for this purpose.

Expected NMR Spectroscopic Signatures

The formation of the 1,4-disubstituted 1,2,3-triazole ring results in characteristic signals in both ¹H and ¹³C NMR spectra.

| Proton/Carbon | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) | Notes |

| Triazole C5-H | ~7.5 - 8.5 (singlet) | ~120 - 125 | The chemical shift of this proton is a hallmark of the 1,4-disubstituted triazole. |

| Triazole C4 | - | ~140 - 150 | Quaternary carbon attached to the alkyne-derived substituent. |

| Triazole C5 | - | ~120 - 125 | Carbon bearing the C5-H proton. |

| CH₂ adjacent to N₁ of triazole | ~4.5 - 5.5 (triplet) | ~48 - 55 | The methylene group from the original azide. |

| CH₂ adjacent to ketone | ~3.2 - 3.8 (triplet) | ~35 - 45 | The methylene group adjacent to the carbonyl. |

| Aromatic protons (4-fluorophenyl) | ~7.0 - 8.2 (multiplets) | ~115 - 168 | Characteristic splitting patterns for a 1,4-disubstituted benzene ring. |

| Carbonyl Carbon (C=O) | - | ~190 - 200 | Downfield chemical shift typical for a ketone. |

Diagram 2: Logical Relationship in CuAAC Mechanism

Caption: The catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Part 4: Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | Inactive catalyst (Cu(II) not reduced or Cu(I) oxidized) | - Use freshly prepared sodium ascorbate solution. - Degas solvents to remove dissolved oxygen. - Increase the amount of sodium ascorbate. - Add a stabilizing ligand (e.g., THPTA, TBTA). |

| Poor solubility of reactants | - Use a co-solvent like DMSO, DMF, or t-BuOH. - Gentle heating may improve solubility and reaction rate. | |

| Formation of Side Products (e.g., alkyne homocoupling) | Excess oxygen in the reaction mixture | - Thoroughly degas all solvents. - Run the reaction under an inert atmosphere (N₂ or Ar). |

| Insufficient sodium ascorbate | - Ensure an adequate amount of the reducing agent is present. | |

| Difficulty in Purification (Copper Contamination) | Strong coordination of copper to the triazole product | - Wash the organic extract thoroughly with a saturated aqueous solution of EDTA.[1] - Consider using a heterogeneous copper catalyst that can be easily filtered off. |

| Co-elution of product and starting materials | - Optimize the solvent system for column chromatography. - Ensure the reaction goes to completion to minimize starting material contamination. |

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction is a robust and highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. By utilizing versatile building blocks such as 3-Azido-1-(4-fluorophenyl)propan-1-one, researchers can efficiently generate diverse libraries of compounds for screening in drug discovery and other applications. The protocols and insights provided in this guide are intended to empower scientists to confidently and successfully apply this powerful chemical transformation in their research endeavors.

References

-

Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. Available from: [Link]

-

Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Available from: [Link]

-

Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available from: [Link]

-

Semi-synthesis of β-keto-1,2,3-triazole derivatives from ethinylestradiol and evaluation of the cytotoxic activity. PMC. Available from: [Link]

-

Selective Azidation of Aryl Halides to Aryl Azides Promoted by Proline and CuFeO2. ResearchGate. Available from: [Link]

-

NMR Spectroscopic Data for Compounds 1−4. ResearchGate. Available from: [Link]

-

Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition. University of Birmingham. Available from: [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]

-

Recent Fascinating Aspects of the CuAAC Click Reaction. ResearchGate. Available from: [Link]

-

Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry. Available from: [Link]

-

Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. PMC. Available from: [Link]

-

3-BROMO-4-AMINOTOLUENE. Organic Syntheses. Available from: [Link]

-

Simple, Catalytic C(sp3)–H Azidation Using the C–H Donor as the Limiting Reagent. PMC. Available from: [Link]

-

Enantioselective copper-catalyzed azidation/click cascade reaction for access to chiral 1,2,3-triazoles. PMC. Available from: [Link]

-

Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Chemistry Portal. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC. Available from: [Link]

-

One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. Wiley Online Library. Available from: [Link]

-

Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages [organic-chemistry.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Semi-synthesis of β-keto-1,2,3-triazole derivatives from ethinylestradiol and evaluation of the cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jenabioscience.com [jenabioscience.com]

- 8. vectorlabs.com [vectorlabs.com]

preparation of bioactive amines using 3-Azido-1-(4-fluorophenyl)propan-1-one precursor

Application Note: Asymmetric Synthesis of Bioactive -Amino Alcohols

Precursor Focus: 3-Azido-1-(4-fluorophenyl)propan-1-one Target Class: Chiral SSRI Scaffolds (Fluoxetine/Nisoxetine Analogs) Methodology: Asymmetric Transfer Hydrogenation (ATH) & Staudinger Reduction

Executive Summary & Strategic Rationale

The conversion of

-

Why this Precursor? The azide moiety acts as a "masked" amine. Unlike free amines, the azide is non-basic and non-nucleophilic under reduction conditions, preventing catalyst poisoning during the critical enantioselective step.

-

The Challenge: Direct reduction of 3-amino-ketones often suffers from racemization via retro-Mannich pathways.

-

The Solution: Using the 3-Azido-1-(4-fluorophenyl)propan-1-one precursor allows for Asymmetric Transfer Hydrogenation (ATH) to set the stereocenter at C1 before the amine is unmasked, ensuring high enantiomeric excess (ee > 95%).

Critical Safety Protocol: Handling Organic Azides

WARNING: Organic azides are potentially explosive. Before proceeding, all personnel must validate the stability of the precursor using the "Rule of Six" .

The Rule of Six Validation

-

Precursor: 3-Azido-1-(4-fluorophenyl)propan-1-one (

) -

Calculation:

. -

Threshold:

. -

Result:

. Status: STABLE for standard handling.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Operational Mandates:

-

Solvent Ban: NEVER use Dichloromethane (DCM) or Chloroform with Sodium Azide. This forms diazidomethane, a highly explosive gas. Use Acetonitrile or DMF.

-

Thermal Limit: Do not heat reaction mixtures above 80°C.

-

Light Protection: Store the precursor in amber vials; azides are photosensitive.

Experimental Workflow

Phase 1: Precursor Synthesis (In-Situ Generation)

Note: Due to shelf-stability concerns, it is best practice to generate the azide fresh from the chloro-analog.

Reagents: 3-Chloro-1-(4-fluorophenyl)propan-1-one, Sodium Azide (

-

Charge a flask with 3-Chloro-1-(4-fluorophenyl)propan-1-one (1.0 eq) and DMSO (5 vol).

-

Add

(1.2 eq) and NaI (0.1 eq). -

Stir at room temperature for 12 hours.

-

Workup: Dilute with water, extract into EtOAc. Wash organic layer 3x with water to remove DMSO.

-

Validation: FTIR analysis is mandatory. Look for the strong, diagnostic Azide stretch at ~2100 cm⁻¹ .

Phase 2: Asymmetric Transfer Hydrogenation (The Chiral Step)

This step sets the absolute configuration of the drug scaffold. We utilize a Ruthenium-TsDPEN catalyst system for dynamic kinetic resolution.

Protocol:

-

Catalyst Prep: In a glovebox, mix

(0.5 mol%) and -

Reaction: Add the 3-Azido-1-(4-fluorophenyl)propan-1-one (from Phase 1) to the catalyst solution.

-

H-Donor: Add a mixture of Formic Acid/Triethylamine (5:2 azeotrope) slowly.

-

Monitoring: Stir at 28°C for 24 hours. Monitor by HPLC (Chiralcel OD-H column).

-

Result: Yields (S)-3-Azido-1-(4-fluorophenyl)propan-1-ol .

Phase 3: Staudinger Reduction (Unmasking the Amine)

We prefer the Staudinger reduction over hydrogenation to avoid defluorination of the phenyl ring.

Protocol:

-

Dissolve the chiral azido-alcohol in THF.

-

Add Triphenylphosphine (

, 1.1 eq) portion-wise (gas evolution: -

Stir for 2 hours until gas evolution ceases (formation of iminophosphorane).

-

Add Water (10 eq) to hydrolyze the intermediate. Heat to 50°C for 3 hours.

-

Purification: Acid/Base extraction. Acidify to pH 2 (extracts amine into water, leaves

in organic). Wash aqueous layer.[1] Basify aqueous layer to pH 12, extract product into DCM.

Visualized Pathways

Figure 1: Synthesis & Mechanism

This diagram illustrates the conversion from the chloro-ketone to the final bioactive amine, highlighting the stereoselective ATH step.

Caption: Figure 1. Chemo-enzymatic workflow transforming the azido-ketone precursor into the enantiopure Fluoxetine scaffold.

Figure 2: Safety Decision Matrix

This diagram ensures the user follows the correct safety protocols for azide handling.

Caption: Figure 2. Mandatory safety decision tree for handling the azido-ketone precursor.

Quantitative Performance Data

The following table compares the efficiency of this Asymmetric Transfer Hydrogenation (ATH) route against traditional reduction methods (e.g., Sodium Borohydride).

| Parameter | Method A: NaBH₄ Reduction | Method B: Ru-ATH (Recommended) |

| Reagent | RuCl(p-cymene)[(S,S)-TsDPEN] | |

| Conditions | 0°C, 2 hours | 28°C, 24 hours |

| Yield (Azido Alcohol) | 92% | 88% |

| Diastereoselectivity | 1:1 (Racemic) | 98:2 (er) |

| Workup Safety | High ( | Moderate (Solvent handling) |

| Suitability | Low (Requires chiral resolution later) | High (Direct asymmetric synthesis) |

References

-

Hashiguchi, S., et al. (1995). "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society. Link

-

University of Pittsburgh. (2013). "Safe Handling of Azides." Department of Environmental Health and Safety. Link

- Kamal, A., et al. (2002). "Chemoenzymatic synthesis of (R)- and (S)-fluoxetine." Tetrahedron: Asymmetry. (Demonstrates the relevance of the 3-amino-1-phenylpropan-1-ol scaffold).

-

Bader, R. R., & Hansen, H. (2020). "Safety Evaluation of Sodium Borohydride in Dimethylacetamide and solvent compatibility." Organic Process Research & Development. Link

-

Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition. Link

Application Note: Polymer Functionalization via CuAAC with 3-Azido-1-(4-fluorophenyl)propan-1-one

[1]

Executive Summary

This application note details the protocol for the post-polymerization modification (PPM) of alkyne-bearing polymers using 3-Azido-1-(4-fluorophenyl)propan-1-one (referred to herein as AFP-Azide ).[1]

AFP-Azide serves as a dual-modal functionalization agent:[1]

-

"Click" Reactivity: The alkyl azide moiety enables rapid, bioorthogonal attachment to alkyne-functionalized scaffolds via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

-

NMR Reporter: The 4-fluorophenyl group provides a sensitive, distinct NMR signature (

This guide is designed for researchers in drug delivery, materials science, and polymer chemistry who require precise control over polymer functionalization and robust characterization methods.

Chemical Basis & Mechanism[1][3]

The Reagent: AFP-Azide[1]

-

IUPAC Name: 3-Azido-1-(4-fluorophenyl)propan-1-one[1]

-

Molecular Weight: 193.18 g/mol [1]

-

Key Features:

-

Alkyl Azide: Chemically stable at ambient conditions; non-explosive under standard handling (C/N ratio

3). -

Linker: The propyl-ketone spacer isolates the fluorophore from the triazole ring, preserving the electronic environment of the fluorine atom and ensuring consistent NMR shifts.

-

Reaction Mechanism (CuAAC)

The functionalization proceeds via the regiospecific 1,3-dipolar cycloaddition of the azide group on AFP-Azide to a terminal alkyne on the polymer backbone. This reaction is catalyzed by Cu(I) species, generated in situ from Cu(II) using a reducing agent (Sodium Ascorbate).

Figure 1: Mechanistic pathway for the conjugation of AFP-Azide to an alkyne-functionalized polymer.[1]

Experimental Protocol

Materials & Reagents

| Reagent | Purity/Grade | Role |

| Polymer Scaffold | Alkyne-functionalized | Substrate (e.g., Poly(propargyl methacrylate), PEG-Alkyne) |

| AFP-Azide | >95% | Functionalization Agent |

| Copper(II) Sulfate Pentahydrate | ACS Reagent | Catalyst Precursor |

| Sodium Ascorbate | >98% | Reducing Agent (generates Cu(I)) |

| DMF (Dimethylformamide) | Anhydrous | Solvent (Good solubility for most polymers) |

| EDTA (Disodium salt) | ACS Reagent | Copper Chelation (Post-reaction) |

| Diethyl Ether / Methanol | HPLC Grade | Precipitation Solvents |

Step-by-Step Methodology

Phase 1: Preparation

-

Stoichiometry Calculation:

-

Determine the molar amount of alkyne groups in your polymer sample (

). -

Use 1.2 to 1.5 equivalents of AFP-Azide relative to alkyne groups to ensure complete conversion.[1]

-

Use 0.05 equivalents (5 mol%) of

. -

Use 0.10 equivalents (10 mol%) of Sodium Ascorbate.

-

-

Stock Solutions:

Phase 2: The "Click" Reaction[3]

-

Dissolution: Dissolve the polymer in DMF in a round-bottom flask equipped with a magnetic stir bar. The concentration should be approx. 50-100 mg/mL.[1]

-

Reagent Addition: Add the calculated volume of Sol A (AFP-Azide) to the polymer solution.

-

Degassing (Critical): Oxygen oxidizes Cu(I) to inactive Cu(II). Bubble Nitrogen or Argon through the solution for 10-15 minutes.[1]

-

Catalyst Injection:

-

Add Sol B (

). -

Immediately add Sol C (Ascorbate). The solution may turn slightly yellow/orange.

-

-

Incubation: Seal the flask under inert atmosphere. Stir at

for 12-24 hours .-

Note: Higher temperatures (

) are rarely needed and may cause side reactions.

-

Phase 3: Purification & Copper Removal[1]

-

Chelation: Add 1-2 mL of saturated EDTA solution (aqueous) to the reaction mixture. Stir for 30 minutes open to air. The solution will turn blue/green as copper is chelated.

-

Precipitation: Dropwise add the reaction mixture into a 10-fold excess of cold Diethyl Ether (or Methanol, depending on polymer solubility). The functionalized polymer will precipitate; unreacted AFP-Azide and catalyst remain in the supernatant.

-

Filtration/Centrifugation: Collect the solid polymer.

-

Washing: Re-dissolve the polymer in a minimal amount of THF or DMF and re-precipitate (Repeat 2x) to ensure removal of all small molecules.

-

Drying: Dry under high vacuum at ambient temperature for 24 hours.

Characterization & Analysis

NMR Quantification

This is the gold standard for verifying AFP-Azide attachment.[1]

-

Solvent:

or DMSO- -

Internal Standard:

-Trifluorotoluene ( -

Expected Signal: A sharp singlet (or slightly broadened peak due to polymer tumbling) at

to

Calculation of Functionalization Efficiency (

Workflow Visualization

Figure 2: Operational workflow for polymer functionalization and purification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Functionalization Yield | Oxygen inhibition of Cu(I) | Increase degassing time; add fresh Ascorbate during reaction. |

| Polymer Crosslinking | Bis-alkynes present or radical coupling | Ensure alkyne is mono-functional; reduce temp to RT; add radical inhibitor (BHT).[1] |

| Green/Blue Polymer | Residual Copper | Perform additional EDTA washes or pass through a neutral alumina column. |

| Broad NMR Signals | Aggregation / Micellization | Change NMR solvent (e.g., add LiBr to DMF) to break up aggregates. |

Safety & Handling

-

Azide Safety: While AFP-Azide is relatively stable, never concentrate reaction mixtures containing azides to dryness in the presence of transition metals or heat. Always work behind a blast shield when scaling up (>1g).

-

Waste Disposal: Azide solutions should not be poured down the drain (risk of forming explosive metal azides in pipes). Quench with excess dilute acid/nitrite or follow institutional hazardous waste guidelines.

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2][3][4][5][6] Chemical Reviews, 108(8), 2952–3015. Link

-

Binder, W. H., & Sachsenhofer, R. (2007). ‘Click’ chemistry in polymer and materials science.[7][8][9] Macromolecular Rapid Communications, 28(1), 15-54. Link

-

Kempe, K., et al. (2011). Fluorinated polymers: synthesis, properties and applications. Polymer Chemistry, 2, 303-319. (Context for

NMR characterization). Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. interchim.fr [interchim.fr]

- 3. Click Chemistry [organic-chemistry.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. research.rug.nl [research.rug.nl]

- 6. researchgate.net [researchgate.net]

- 7. 1clickchemistry.com [1clickchemistry.com]

- 8. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

preventing elimination of hydrazoic acid in beta-azido ketones

A Guide to Preventing the Elimination of Hydrazoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-azido ketones. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the inherent instability of these valuable synthetic intermediates. As Senior Application Scientists, our goal is to provide you with not just steps to follow, but the underlying principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are β-azido ketones and why are they important?

β-Azido ketones are organic compounds containing a ketone functional group and an azide group (-N₃) on the carbon atom beta to the carbonyl group. They are highly versatile intermediates in organic synthesis, serving as precursors for a wide array of nitrogen-containing molecules, including β-amino ketones, substituted pyrrolidines, and complex heterocyclic systems which are scaffolds for many pharmaceutical compounds.[1]

Q2: What is the primary stability issue with β-azido ketones?

The main challenge is their propensity to undergo an elimination reaction, releasing hydrazoic acid (HN₃) to form the corresponding α,β-unsaturated ketone (enone). This decomposition pathway is a significant issue that can lead to low yields, impure products, and difficulties in handling and storage. Some β-azido ketones are so prone to decomposition that they must be stored in solution, as they can degrade in their neat form.[1]

Q3: What factors trigger the elimination of hydrazoic acid?

The elimination is primarily catalyzed by the presence of acid or base.[2][3] The key to the molecule's instability is the acidity of the proton on the α-carbon (the carbon between the carbonyl and the azide-bearing carbon).[4][5] Both acidic and basic conditions can facilitate the removal of this proton, initiating the elimination cascade. Thermal stress and certain purification methods can also promote decomposition.

Mechanism Deep Dive: The Elimination Pathway

Understanding the mechanism of HN₃ elimination is critical for designing effective preventative strategies. The reaction can proceed through either a base-catalyzed or an acid-catalyzed pathway, both of which hinge on the formation of an enol or enolate intermediate.

Base-Catalyzed Elimination (E1cB-like)

This is often the most common and problematic pathway. The presence of even trace amounts of base can deprotonate the acidic α-hydrogen, forming a resonance-stabilized enolate. This intermediate then expels the azide anion, which is a good leaving group, to form the stable, conjugated α,β-unsaturated ketone.

Caption: Base-catalyzed elimination of HN₃ from a β-azido ketone.

Acid-Catalyzed Elimination

Under acidic conditions, the carbonyl oxygen is protonated, which increases the acidity of the α-hydrogen. A weak base (like the solvent or a conjugate base) can then remove the α-proton to form a neutral enol intermediate. Tautomerization and subsequent elimination of the azide group, now protonated to the highly volatile and toxic hydrazoic acid (HN₃), yields the final enone product.

Caption: Acid-catalyzed elimination of HN₃ from a β-azido ketone.

Troubleshooting Guide: Preventing Unwanted Elimination

This section addresses common issues encountered during the synthesis, workup, purification, and storage of β-azido ketones.

Q4: My reaction is yielding the enone byproduct directly. How can I modify my synthesis to favor the desired β-azido ketone?

Cause: The reaction conditions are likely too harsh (acidic, basic, or high temperature), promoting in-situ elimination of the desired product as it forms.

Solutions:

-

Strict pH Control: The most critical parameter is maintaining a neutral pH. If your azide source or reaction conditions generate acidic or basic byproducts, they must be buffered or neutralized. For instance, methods using trimethylsilyl azide (TMSN₃) can be modulated by the choice of catalyst or additives to control the reaction environment.[6]

-

Lower the Reaction Temperature: Elimination reactions have a higher activation energy than the initial azide addition. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly slow the rate of elimination while still allowing the desired addition to proceed.

-

Choice of Azide Source and Catalyst: The method of azidation matters. Mild, catalyst-free, or organocatalytic approaches are often superior to those requiring strong acids or bases.[7] Consider using a solid-supported azide reagent, which can be easily filtered off, minimizing basic residues in the reaction mixture.[6]

| Azidation Method | Typical Conditions | Potential for Elimination | Recommendation | Reference |

| NaN₃ in DMSO/DMF | Room temp to 80 °C | High | Use with caution; best for stable substrates. Lower temp if possible. | [8] |

| TMSN₃ / AcOH | Catalytic tertiary amine | Moderate | Good control, but residual acid/amine can cause issues in workup. | [6] |

| TMSN₃ / Organocatalyst | Mild, often solvent-free | Low | Excellent for sensitive substrates. Amberlite IRA900N₃ is a recyclable option. | [6] |

| CAN-mediated azidation | Neutral, short reaction times | Low to Moderate | A mild, oxidative method suitable for many substrates. | [1] |

Q5: The product looks fine in the crude reaction mixture, but decomposes during aqueous workup and/or chromatography. What can I do?

Cause: Standard workup procedures can expose the sensitive product to acidic or basic conditions. Silica gel, being inherently acidic, is a common culprit for decomposition during column chromatography.

Solutions:

-

Neutralize the Workup: Before extraction, carefully neutralize the reaction mixture to a pH of ~7.0 using a buffered solution (e.g., phosphate buffer) or a dilute solution of NaHCO₃. Avoid strong acids or bases.

-

Minimize Contact with Water: If possible, perform a non-aqueous workup. This could involve filtering off solid byproducts and directly concentrating the solution.

-

Use Deactivated Silica Gel: If chromatography is necessary, use silica gel that has been pre-treated (neutralized) with a base like triethylamine. To do this, prepare the column slurry with a solvent system containing 0.5-1% triethylamine, and use this same percentage of triethylamine in your mobile phase.

-

Consider Alternative Purification Methods: For highly sensitive compounds, consider alternatives to silica gel chromatography, such as preparative thin-layer chromatography (TLC) on neutral alumina plates, or crystallization if the product is a solid.

Q6: I successfully isolated my β-azido ketone, but it decomposed in the vial after a few days. How should I store it?

Cause: β-azido ketones can be unstable even when pure, especially if exposed to light, air (which contains acidic CO₂ and moisture), or residual solvent impurities.

Solutions:

-

Store in Solution: Many β-azido ketones are more stable when dissolved in a clean, dry, aprotic solvent (e.g., CDCl₃, toluene, or CH₂Cl₂).[1] This prevents the formation of localized "hot spots" of decomposition.

-

Cold and Dark Storage: Store the compound at low temperatures (-20 °C or -80 °C) in a vial wrapped in aluminum foil to protect it from light.

-

Inert Atmosphere: Purge the vial with an inert gas like argon or nitrogen before sealing to displace air and moisture. Use a vial with a PTFE-lined cap to ensure a good seal.

Experimental Protocols: Best Practices

Workflow for Synthesizing and Isolating a Sensitive β-Azido Ketone

Caption: Recommended workflow for handling sensitive β-azido ketones.

Protocol 1: Neutralization of Silica Gel for Chromatography

-

Prepare the Slurry: In a beaker, add the required amount of silica gel to your chosen starting eluent (e.g., 95:5 hexanes:ethyl acetate).

-

Add Neutralizing Agent: Add triethylamine (Et₃N) to the slurry to achieve a final concentration of 1% (v/v). For every 100 mL of solvent, add 1 mL of Et₃N.

-

Mix Thoroughly: Stir the slurry for 5-10 minutes to ensure the triethylamine is evenly distributed and has coated the silica surface.

-

Pack the Column: Pack your chromatography column with the neutralized slurry as you normally would.

-

Prepare the Mobile Phase: Ensure that the eluent you use for running the column also contains 1% triethylamine to maintain the neutral environment throughout the purification process.

Causality: The triethylamine, a non-nucleophilic organic base, adsorbs to the acidic silanol (Si-OH) groups on the surface of the silica gel. This effectively "caps" the acidic sites, preventing them from catalyzing the acid-mediated elimination of your β-azido ketone as it passes through the column.

References

-

The acid-catalysed decomposition of some β-azido-carbonyl compounds. Journal of the Chemical Society C: Organic. [Link]

-

β-Azidoketone or acid synthesis by azidation. Organic Chemistry Portal. [Link]

-

Radical Chain Reactions of r-Azido-β-keto Esters with Tributyltin Hydride. A Novel Entry to Amides and Lactams through Regiospecific Nitrogen Insertion. The Journal of Organic Chemistry. [Link]

-

Synthesis of γ-Azido-β-ureido Ketones and Their Transformation into Functionalized Pyrrolines and Pyrroles via Staudinger/aza-Wittig Reaction. The Journal of Organic Chemistry. [Link]

-

Synthesis of γ‑Azido-β-ureido Ketones and Their Transformation into Functionalized Pyrrolines and Pyrroles via Staudinger/aza-Wittig Reaction. The Journal of Organic Chemistry. [Link]

-

Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules. [Link]

-

β-Hydride elimination. Wikipedia. [Link]

-

An Efficient and General Approach to β-Functionalized Ketones. Organic Letters. [Link]

-

Mechanism of β-Hydrogen Elimination from Square Planar Iridium(I) Alkoxide Complexes with Labile Dative Ligands. Journal of the American Chemical Society. [Link]

-

Divergent functionalization of α,β-enones: catalyst-free access to β-azido ketones and β-amino α-diazo ketones. Chemical Communications. [Link]

-

One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nanocatalyst. Organic Chemistry Research. [Link]

-

Mechanism of beta-hydrogen elimination from square planar iridium(I) alkoxide complexes with labile dative ligands. PubMed. [Link]

-

Syntheses and transformations of α-azido ketones and related derivatives. Chemical Society Reviews. [Link]

-

How can you prevent beta hydride elimination? Quora. [Link]

-

Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. ResearchGate. [Link]

-

(PDF) ChemInform Abstract: Syntheses and Transformations of α-Azido Ketones and Related Derivatives. ResearchGate. [Link]

-

14.2.4: β-Elimination Reactions. Chemistry LibreTexts. [Link]

-

Organocatalytic asymmetric azidation of sulfoxonium ylides: mild synthesis of enantioenriched α-azido ketones bearing a labile tertiary stereocenter. Chemical Science. [Link]

-

Pt-Mechanistic Study of the β-Hydrogen Elimination from Organoplatinum(II) Enolate Complexes. Organometallics. [Link]

-

CATALYTIC LIQUID-PHASE OXIDATION OF ALICYCLIC KETONES AND THEIR DERIVATIVES INTO LACTONES BY HYDROGEN. Processes of Petrochemistry and Oil Refining. [Link]

-

Direct azidation of unprotected carbohydrates under Mitsunobu conditions using hydrazoic acid. Academia.edu. [Link]

-

Acidity of Conjugated Aldehydes and Ketones. YouTube. [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link]

-

Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications. [Link]

-

Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Molecules. [Link]

-

α-Keto hydrazones in asymmetric aminocatalysis: reactivity through β-amino aza-dienamine intermediates. Organic Chemistry Frontiers. [Link]

Sources

- 1. An Efficient and General Approach to β-Functionalized Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The acid-catalysed decomposition of some β-azido-carbonyl compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses and transformations of α-azido ketones and related derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. β-Azidoketone or acid synthesis by azidation [organic-chemistry.org]

- 7. Divergent functionalization of α,β-enones: catalyst-free access to β-azido ketones and β-amino α-diazo ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

handling safety precautions for low molecular weight organic azides

Technical Support Center: Low Molecular Weight (LMW) Organic Azides

Mission Statement

Status: Active | Role: Senior Application Scientist

Objective: To provide an authoritative, causality-driven safety framework for the handling of energetic organic azides (

Part 1: Risk Assessment & Stability Prediction

User Query: "How do I determine if a specific organic azide is too dangerous to synthesize or isolate?"

Technical Response: You must treat every organic azide as a potential explosive until thermodynamic data proves otherwise. The primary metric for safety is the Carbon/Nitrogen (C/N) Ratio . This is a self-validating calculation you must perform before ordering reagents.

The Golden Rule: The Equation of State

According to the foundational work by Smith and later codified by Sharpless and Kappe, the stability of an organic azide is governed by the dilution of the energetic azide group by the non-energetic carbon framework.

The Safety Equation:

Where:

- = Number of Carbon atoms[1]

- = Number of Oxygen atoms[1]

- = Total number of Nitrogen atoms (including the azide group)

The Decision Matrix

Use this logic flow to determine your operational parameters.

Figure 1: Operational safety limits based on the C/N ratio. Adherence to these limits is the first line of defense against adiabatic decomposition.

Part 2: Synthesis & Reaction Monitoring

User Query: "I am synthesizing an alkyl azide using Sodium Azide (

Technical Response: STOP IMMEDIATELY. This is a critical error that has caused numerous laboratory explosions.

The Causality:

Halogenated solvents (DCM, Chloroform, Dichloroethane) react with the azide ion (

-

Risk: Diazidomethane is an extremely shock-sensitive high explosive, far more unstable than your target molecule. It can detonate due to the friction of a stir bar or the heat of a rotary evaporator.[2]

The Protocol:

-

Solvent Substitution: Replace DCM with Acetonitrile (MeCN) , DMF , DMSO , or a biphasic system of Toluene/Water .

-

Phase Transfer: If solubility is an issue in non-halogenated solvents, use a phase transfer catalyst (e.g., Tetrabutylammonium bromide) in a Toluene/Water system.

User Query: "Can I use a metal spatula to weigh my azide reagents?"

Technical Response: NO.

-

Mechanism: Organic and inorganic azides react with transition metals (Copper, Lead, Zinc) to form Heavy Metal Azides (e.g.,

, -

Danger: These are primary explosives used in detonators. The friction of screwing a metal lid onto a jar with azide dust in the threads can trigger a detonation.

-

Correct Equipment: Use Teflon , Polypropylene , or Ceramic spatulas only. Use glassware with Teflon sleeves or grease; avoid ground glass joints which generate friction.

Part 3: Isolation & Work-up

User Query: "How do I remove the solvent? Can I distill my product?"

Technical Response: Distillation of LMW azides is the most common cause of accidents. You must rely on extraction and chromatography, never thermal separation.

The "Do Not Distill" Protocol:

-

Boiling Point vs. Decomposition: LMW azides often decompose below their boiling points. Heating them concentrates energy while removing the thermal mass (solvent) that acts as a heat sink.

-

Concentration Limits: Never concentrate a reaction mixture to dryness.

-

Safe Limit: Maintain a minimum of 10-20% solvent by weight.

-

Storage: Store as a solution (e.g., in Toluene or Ethyl Acetate) whenever possible.

-

Data Table: Safe Handling Parameters

| Parameter | Safe Limit | Critical Danger Zone | Causality |

| Temperature | Thermal decomposition releases | ||

| Pressure | Ambient or mild vacuum | High vacuum w/ heat | Lowering BP encourages evaporation of stabilizer (solvent). |

| Concentration | Neat (100%) | Loss of heat sink; "Self-accelerating decomposition." | |

| Light | Amber glassware | Direct UV/Sunlight | Photolytic decomposition forms nitrenes (highly reactive). |

Part 4: Waste Disposal & Decontamination

User Query: "How do I dispose of the aqueous waste containing unreacted Sodium Azide?"

Technical Response: Never pour azide solutions down the drain. They react with copper/lead plumbing to form explosive metal azides. You must chemically quench the azide using the Nitrous Acid Method .[3][4]

The Quenching Protocol (Self-Validating):

This reaction converts explosive azide into inert nitrogen gas (

Reaction:

Step-by-Step Workflow:

Figure 2: The Nitrous Acid Quench Workflow. The Starch-Iodide test serves as the validation step; blue indicates excess nitrite, confirming all azide has been consumed.

Critical Safety Note: This reaction releases Nitric Oxide (NO) , a toxic gas.[4] This procedure MUST be performed in a functioning fume hood.

References

-

Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin, New York, 1966 , Vol. 2, 211–265.[6] (The foundational text for the C/N ratio rule).

-

Kolb, H. C.; Finn, M. G.; Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions."[7] Angewandte Chemie International Edition, 2001 , 40(11), 2004–2021.[8] Link

-

Bräse, S.; et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[8] Angewandte Chemie International Edition, 2005 , 44(33), 5188–5240.[8] Link

-

University of California, Santa Barbara. "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides." UCSB Environmental Health & Safety. Link

-

Conrow, R. E.; Dean, W. D. "Diazidomethane Explosion." Organic Process Research & Development, 2008 , 12(6), 1285–1286. (Documentation of the DCM/Azide hazard). Link

Sources

- 1. uvic.ca [uvic.ca]

- 2. ehs.wisc.edu [ehs.wisc.edu]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. chemistry.unm.edu [chemistry.unm.edu]

- 6. ehs.ucsb.edu [ehs.ucsb.edu]

- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. safety.fsu.edu [safety.fsu.edu]

Technical Support Center: Minimizing Retro-Michael Addition in Azido Ketone Synthesis

Case ID: AZ-MICHAEL-001

Status: Active

Support Level: Tier 3 (Senior Application Scientist)

Subject: Stabilization of

Core Directive: The Equilibrium Trap

The Problem: You are likely observing the disappearance of your product (

The Science: The Michael addition of an azide anion (

Mechanism & Failure Points

The following diagram illustrates the reversibility and the specific "trap" where basic conditions trigger the retro-reaction.

Figure 1: The Michael Equilibrium. Note how deprotonation of the product (red path) regenerates the intermediate enolate, facilitating the expulsion of the azide group.

Troubleshooting Modules (FAQs)

Module A: Reaction Optimization (Thermodynamics)

Q: My reaction goes to 50% conversion and stops. Adding more

-

Solution: Switch to Acid-Catalyzed conditions. Using a system like

with acetic acid (AcOH) or a Lewis Acid (

Q: I see the product by TLC, but it vanishes after aqueous workup. A: Your workup pH is likely too high.

-

The Cause: Standard bicarbonate washes (

) can deprotonate the -

The Fix: Quench with cold, dilute ammonium chloride (

) or maintain a slightly acidic pH (5-6). Avoid strong bases entirely.

Module B: Purification & Isolation (The Kinetic Trap)

Q: My product decomposes on the silica column. Is it the solvent? A: It is likely the Silica Gel itself.

-

Analysis: Standard silica is slightly acidic (

), which is usually safe, but "active" sites can catalyze elimination. Conversely, if you treated your silica with triethylamine (TEA) to run an amine, the basicity will instantly destroy your -

Protocol:

-

Use Neutral Alumina if silica fails.

-

If using silica, deactivate it slightly with 1% solvent, but DO NOT use amine modifiers.

-

Rapid Filtration: Avoid long residence times on the column.

-

Module C: Safety & Stability

Q: Is the eliminated byproduct dangerous?

A: YES. The retro-Michael reaction releases hydrazoic acid (

-

Warning:

is volatile, highly toxic, and explosive.[1] If your reaction reverts, you are generating

Recommended Protocol: The "Soft" Addition

This protocol minimizes retro-Michael side reactions by using a silyl azide source and a protic additive to trap the kinetic product.

Applicability: Enones,

Materials

-

Substrate: 1.0 equiv

-unsaturated ketone. -

Reagent: Trimethylsilyl azide (

) (1.2 - 1.5 equiv). -

Catalyst: Acetic Acid (

) (0.2 - 1.0 equiv) OR Proline-based organocatalyst (0.1 equiv). -

Solvent:

(DCM) or THF (Anhydrous).

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

-

Dissolution: Dissolve the enone (1.0 equiv) in DCM (

concentration). -

Addition:

-

Add the catalyst (AcOH or amine-catalyst) at

. -

Add

dropwise via syringe. -

Note: The evolution of

is possible; ensure good ventilation.

-

-

Reaction: Stir at room temperature. Monitor by TLC.

-

Checkpoint: If the reaction stalls, cool to

and add 0.1 equiv of TEA (Triethylamine) very slowly to activate the

-

-

Quench (Critical):

-

Do NOT use saturated

. -

Pour mixture into ice-cold water or dilute brine.

-

-

Workup:

-

Extract with DCM.

-

Dry over

(Sodium Sulfate is neutral; avoid Potassium Carbonate). -

Concentrate at low temperature (

) on the rotavap. Heat promotes elimination.

-

Decision Matrix: Troubleshooting Workflow

Figure 2: Diagnostic workflow for identifying the stage of retro-Michael failure.

Quantitative Data: Catalyst Efficiency Comparison

The following table summarizes the stability and yield of

| Catalyst System | Reaction pH | Primary Risk | Typical Yield | Retro-Michael Risk |

| Basic ( | Polymerization / Elimination | 30-50% | High | |

| Weakly Basic | Equilibrium Stalling | 60-75% | Moderate | |

| Acidic ( | 85-95% | Low | ||

| Amberlite IRA900N3 | Neutral | Mass Transfer | 80-90% | Low |

| Neutral | Cost / Complexity | 90%+ | Very Low |

References

-

Guérin, D. J., Horstmann, T. E., & Miller, S. J. (1999).[7] Tertiary Amine-Catalyzed Michael Addition of Hydrazoic Acid to

-Unsaturated Ketones. Organic Letters.[2] [Link] -

Castrica, L., Fringuelli, F., Gregoli, L., Pizzo, F., & Vaccaro, L. (2006).[7] Amberlite IRA-900 N3 as a Recyclable Catalyst for the Azidation of

-Unsaturated Ketones.[7] The Journal of Organic Chemistry. [Link] -

Organic Chemistry Portal. (n.d.). Synthesis of

-Azido Ketones. [Link] -

Brimble, M. A., & Nairn, M. R. (2000).

-Azido Ketones. Tetrahedron Letters. (General reference for stability issues in workup). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Michael Addition [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. Divergent functionalization of α,β-enones: catalyst-free access to β-azido ketones and β-amino α-diazo ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. β-Azidoketone or acid synthesis by azidation [organic-chemistry.org]

Validation & Comparative

Spectroscopic Validation & Comparative Analysis: 3-Azido-1-(4-fluorophenyl)propan-1-one

Executive Summary & Application Context

3-Azido-1-(4-fluorophenyl)propan-1-one is a pivotal bifunctional building block in medicinal chemistry. It combines a fluorinated aromatic core (bioisostere for metabolic stability) with a terminal azide (click-chemistry ready linker).

This guide serves as a technical standard for validating the synthesis of this compound from its primary precursor, 3-Chloro-1-(4-fluorophenyl)propan-1-one . The objective is to provide a self-validating spectroscopic protocol that distinguishes the product from the starting material and confirms the integrity of the fluorine substituent.

Why This Comparison Matters

In drug development, "Click" reactions (CuAAC) are often performed late-stage. Using an impure azide linker—specifically one contaminated with the unreacted chloride precursor—can lead to catalytic poisoning or inseparable by-products. This guide focuses on the Precursor-to-Product spectroscopic shift, the most reliable metric for purity assessment.

Structural Logic & Electronic Environment

To interpret the NMR spectrum accurately, one must understand the electronic push-pull mechanisms at play:

-

The Fluorine Effect (Aromatic Zone): The fluorine atom at the para position acts as an Electron Withdrawing Group (EWG) by induction but an Electron Donating Group (EDG) by resonance. In NMR, this creates a distinct shielding pattern and, crucially, spin-spin coupling (

) that splits proton signals into complex multiplets. -

The Azide vs. Chloride (Aliphatic Zone): The transformation involves the substitution of

with-

Chlorine: Highly electronegative (

), strongly deshielding the adjacent methylene protons. -

Azide: Slightly less electronegative but possesses magnetic anisotropy. The key diagnostic is the upfield shift of the

-methylene protons upon substitution.

-

Visualization: Synthesis & Structural Logic

The following diagram maps the transformation and the key diagnostic nodes for NMR analysis.

Figure 1: Synthetic pathway and critical spectroscopic validation points. The shift of the aliphatic tail and the splitting of the aromatic head are the dual-confirmation keys.

Comparative Spectroscopic Analysis

The following data compares the target product directly against its chlorinated precursor. This comparison is the industry standard for determining reaction completion.

Table 1: Chemical Shift ( ) Comparison (400 MHz, CDCl )[1]

| Proton Assignment | Precursor: 3-Chloro... ( | Product: 3-Azido... ( | Multiplicity | Coupling ( | Diagnostic Value |

| Aromatic (Ortho to CO) | 7.98 - 8.02 | 7.98 - 8.02 | Multiplet (dd) | Confirms Ketone Integrity | |

| Aromatic (Ortho to F) | 7.12 - 7.18 | 7.12 - 7.18 | Multiplet (t) | Validates F-Substituent | |

| 3.42 | 3.21 | Triplet | Secondary Confirmation | ||

| 3.91 | 3.72 | Triplet | PRIMARY DIAGNOSTIC |

Detailed Analysis of Signals[2]

1. The "Click-Ready" Handle (The Aliphatic Chain)

-

Precursor (Cl): The methylene protons attached to the chlorine appear further downfield (~3.91 ppm) due to the strong inductive effect of Cl.

-

Product (N

): Upon substitution with azide, this triplet shifts upfield to approximately 3.72 ppm . -

Success Criteria: In a crude reaction mixture, the disappearance of the triplet at 3.91 ppm and the emergence of the triplet at 3.72 ppm indicates 100% conversion. If both exist, purification is required.

2. The Fluorine Fingerprint (The Aromatic Region)

Unlike a standard phenyl ring which shows a simple doublet-doublet (AA'BB') pattern, the 4-fluorophenyl group exhibits the "Roofing Effect" and complex splitting due to

-

Ortho-to-Fluorine Protons: These protons couple to the adjacent fluorine atom with a large coupling constant (

Hz), often appearing as a pseudo-triplet or a complex multiplet rather than a simple doublet. This is a self-validating signal: if you see a simple doublet here, you have lost your fluorine (e.g., via accidental nucleophilic aromatic substitution, though rare under these conditions).

Experimental Protocols

Protocol A: Synthesis of Reference Standard

To generate the authentic sample for NMR comparison.

-

Setup: Charge a round-bottom flask with 3-Chloro-1-(4-fluorophenyl)propan-1-one (1.0 eq) and DMSO (0.5 M concentration).

-

Reagent: Add Sodium Azide (NaN

, 1.2 eq). Caution: Azides are shock-sensitive; use a plastic spatula. -

Reaction: Stir at 60°C for 4 hours.

-

Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO

, and concentrate in vacuo.-

Note: Do not distill azides to dryness at high heat due to explosion risk.

-

Protocol B: NMR Sample Preparation

Designed to minimize solvent peaks that obscure the

-

Solvent Choice: Use CDCl

(99.8% D) with 0.03% TMS.-

Why: DMSO-

is hygroscopic and its water peak (3.33 ppm) often overlaps with the critical

-

-

Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

-

Acquisition: Standard proton parameters (16 scans, d1=1.0s).

-

Processing: Reference TMS to 0.00 ppm.

Visualization of NMR Assignments

The following graph visualizes the mapping between the molecular structure and the resulting NMR peaks, using the color-coding defined in the analysis.

Figure 2: Structural assignment map. Note the distinct separation of the aliphatic protons, allowing for easy integration and purity calculation.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for characteristic group shifts).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic substitution and electronic effects).

-

Gómez-Vidal, J. A., & Silverman, R. B. (2001).[1] Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors.[1] Organic Letters, 3(16), 2481–2484. [Link] (Validates azide synthesis methodologies and shifts).

-

PubChem. (n.d.).[2] 3-Azido-1-phenylpropan-1-one (Analogous Compound Data). Retrieved February 21, 2026, from [Link]

Sources

UV-Vis Absorption Properties of 4-Fluorophenyl Ketones: A Comparative Technical Guide

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 4-fluorophenyl ketones, specifically focusing on 4-fluoroacetophenone and 4-fluorobenzophenone. It is designed for medicinal chemists and materials scientists requiring precise spectral data for bioisostere design or photoinitiator selection.

The 4-fluorophenyl moiety represents a unique electronic environment where the high electronegativity of fluorine (Inductive effect,

Theoretical Framework: The "Fluorine Effect" in Chromophores

To interpret the spectra of 4-fluorophenyl ketones, one must understand the competing electronic effects that modulate the carbonyl transitions.

Electronic Transitions

Two primary transitions dominate the UV spectrum of these ketones:

-

(K-band): High intensity (

-

(R-band): Low intensity (

Substituent Influence (F vs. H vs. OMe)

Fluorine is unique among halogens. While it is strongly electron-withdrawing (

-

Effect: The

-

Effect: The

Mechanistic Visualization